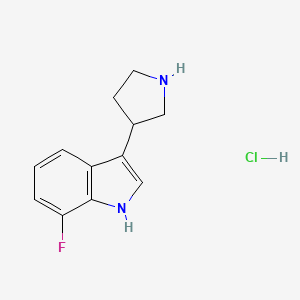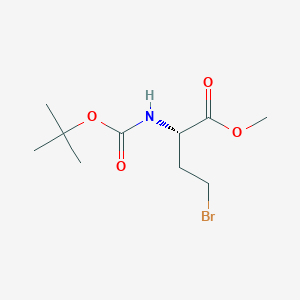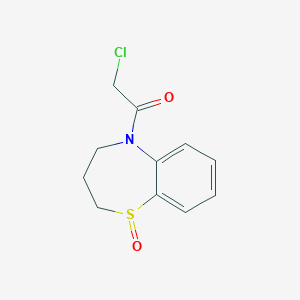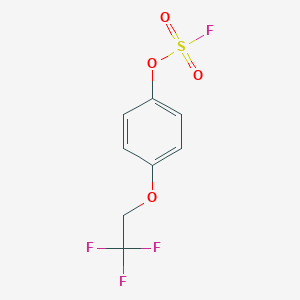
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H6F4O4S and a molecular weight of 274.19 g/mol.
Preparation Methods
The synthesis of 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal . The reaction conditions often include the use of a Lewis acid catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyloxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene has a wide range of scientific research applications:
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Electronics: It is utilized in the fabrication of electronic components, including semiconductors and insulating materials.
Mechanism of Action
The mechanism by which 1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions that modify the structure and function of target molecules. This reactivity is crucial for its applications in material science and pharmaceuticals, where precise chemical modifications are required.
Comparison with Similar Compounds
1-Fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1,4-Bis(2,2,2-trifluoroethoxy)benzene: This compound has a similar structure but lacks the fluorosulfonyloxy group, which significantly alters its reactivity and applications.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These compounds are used in medicinal chemistry for their potential anticancer properties.
Trifluoromethoxy, trifluoromethylsulfonyl, and trifluoromethylthio derivatives: These compounds exhibit potent antibacterial activities and are used in the development of new antibiotics.
The uniqueness of this compound lies in its fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in various scientific fields.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16-17(12,13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQSIWSDFYXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
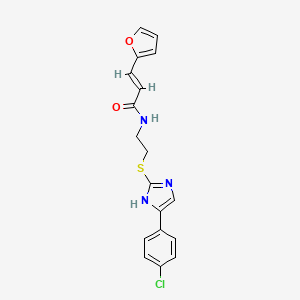
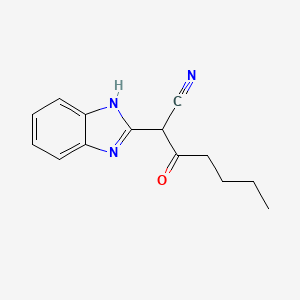
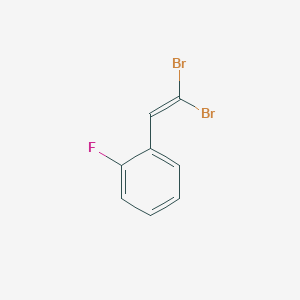
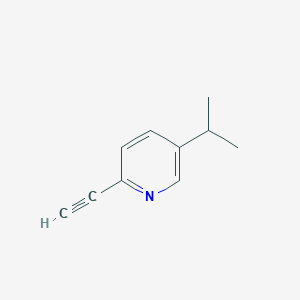
![5-Bromo-2-({1-[(2-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369987.png)
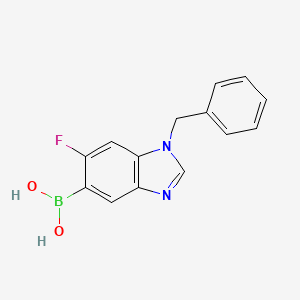

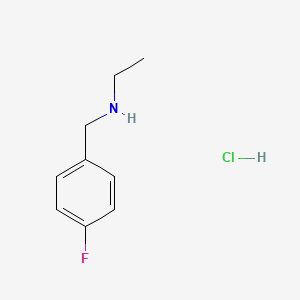
![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)
![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)

